2-(4-Chlorophenoxy)aniline CAS number 2770-11-8 properties
2-(4-Chlorophenoxy)aniline CAS number 2770-11-8 properties
An In-depth Technical Guide to 2-(4-Chlorophenoxy)aniline (CAS No. 2770-11-8)
Introduction
2-(4-Chlorophenoxy)aniline, identified by the CAS number 2770-11-8, is an aromatic organic compound featuring a diaryl ether structure. It serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its applications range from the production of pharmaceuticals and agrochemicals to the development of novel materials.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information for researchers, scientists, and professionals in the field.
Physicochemical Properties
The fundamental properties of 2-(4-Chlorophenoxy)aniline are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 2770-11-8 | [4] |
| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |
| Molecular Weight | 219.67 g/mol | [3][4] |
| Appearance | White to light yellow solid; Pale yellow powder | [1][3] |
| Melting Point | 80-85 °C | [1] |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; sparingly soluble in chloroform and methanol; less soluble in water. | [1][3] |
| pKa (Predicted) | 3.69 ± 0.10 | [3] |
| Storage Conditions | Store in a dark, cool, and well-ventilated place under an inert atmosphere. Recommended storage at 2-8°C. | [3][5] |
Synthesis Protocols
The synthesis of 2-(4-Chlorophenoxy)aniline is commonly achieved via an Ullmann condensation, which involves the copper-catalyzed reaction between a phenol and an aryl halide. This method is a staple for the formation of diaryl ethers.
Experimental Protocol: Ullmann Condensation
This protocol describes a general procedure for the synthesis of 2-(4-Chlorophenoxy)aniline from 2-aminophenol and 1-chloro-4-iodobenzene.
Objective: To synthesize 2-(4-Chlorophenoxy)aniline via a copper-catalyzed cross-coupling reaction.
Materials:
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2-Aminophenol
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1-Chloro-4-iodobenzene
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Potassium Carbonate (K₂CO₃), anhydrous
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Copper(I) Iodide (CuI)
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Pyridine or N,N-Dimethylformamide (DMF) (solvent)
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Toluene (co-solvent, optional)
Procedure:
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
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Catalyst and Solvent Addition: Add Copper(I) Iodide (CuI) (0.1 eq) as the catalyst to the flask. Add pyridine or DMF as the solvent to the mixture.
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Reaction Execution: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) under an inert nitrogen or argon atmosphere.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
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Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure 2-(4-Chlorophenoxy)aniline.
Caption: General workflow for the synthesis of 2-(4-Chlorophenoxy)aniline.
Applications in Drug Development
2-(4-Chlorophenoxy)aniline is a valuable scaffold in medicinal chemistry, primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic value.
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Antipsychotic Medications: The compound serves as an intermediate for producing certain antipsychotic drugs.[2] The chlorophenoxy moiety can contribute to selective dopamine receptor antagonism, a key mechanism for many antipsychotics.[2]
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Conductive Polymers: In materials science, it acts as a building block for conductive polymers where the aniline nitrogen can be oxidized to form conjugated systems.[2]
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General Pharmaceutical Synthesis: It is widely used as a starting material for introducing the 2-(4-chlorophenoxy) group into various molecular frameworks to create novel pharmaceutical candidates.[3] It is also known as a USP impurity of the tetracyclic antidepressant Amoxapine.[5][6]
Caption: Logical pathway from chemical intermediate to therapeutic application.
Safety and Handling
2-(4-Chlorophenoxy)aniline is classified as hazardous and requires careful handling in a laboratory setting.
GHS Hazard Classification: [4][7]
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
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Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
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Skin Irritation (Category 2): H315 - Causes skin irritation.
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
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Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Prevent contact with skin, eyes, and clothing.
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In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
References
- 1. chembk.com [chembk.com]
- 2. 2-(4-chlorophenoxy)aniline; CAS No.: 2770-11-8 [chemshuttle.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buy Online CAS Number 2770-11-8 - TRC - 2-(4-Chlorophenoxy)aniline | LGC Standards [lgcstandards.com]
- 7. keyorganics.net [keyorganics.net]
